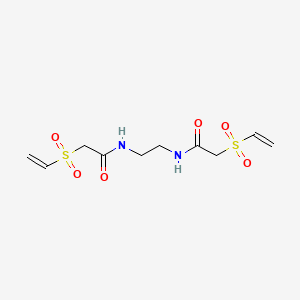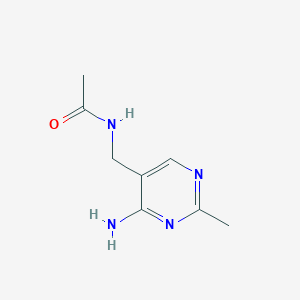
N-(Naphthalen-2-yl)naphthalen-1-amine
Vue d'ensemble
Description
“N-(Naphthalen-2-yl)naphthalen-1-amine” is a chemical compound with the molecular formula C20H15N . It is also known as “N-(1-Naphthyl)-2-naphthylamine” and "N-(2-Naphthyl)-1-naphthylamine" .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(Naphthalen-2-yl)naphthalen-1-amine” are not detailed in the retrieved sources, related compounds have been studied. For example, a class of N-(naphthalen-1-yl)-N’-alkyl oxalamides are powerful ligands in Cu-catalyzed coupling reactions of (hetero)aryl iodides and bromides with primary amines or ammonia .Physical And Chemical Properties Analysis
“N-(Naphthalen-2-yl)naphthalen-1-amine” is a solid compound . The melting point is reported to be between 102-107 °C . The molecular weight is 269.34 .Applications De Recherche Scientifique
Fluorescence Detection in Amino Acids and Catecholamines
Naphthalene derivatives, like N-(Naphthalen-2-yl)naphthalen-1-amine, have been utilized in fluorescence detection of primary amines, particularly in the study of amino acids and catecholamines. A notable example is the use of naphthalene-2,3-dicarboxyaldehyde (NDA) for detecting amino acids like Gly, Glu, Asp, and γ-aminobutyric acid (GABA), as well as catecholamines such as dopamine and noradrenaline. This method provides high sensitivity and resolution, making it valuable in neurochemical analysis (Siri et al., 2006).
Supramolecular Chemistry and Sensor Applications
Naphthalene diimides (NDIs), a group including N-(Naphthalen-2-yl)naphthalen-1-amine, are pivotal in supramolecular chemistry and sensor applications. They serve in host-guest complexes for molecular switching devices, ion-channels, gelators for sensing aromatic systems, and catalysis through anion-π interactions. NDIs are also used in DNA intercalation for medicinal purposes and in artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).
Electrochemical Evaluation in Energy Storage
Naphthalene derivatives have been explored for use in aqueous organic redox flow batteries. For example, a quaternary amine-functionalized naphthalene diimide has shown promise as a redox-active species, exhibiting high solubility and stability, crucial for energy storage applications (Wiberg et al., 2019).
Organic Field-Effect Transistor (OFET) Applications
Naphthalene diimide copolymers, which may include N-(Naphthalen-2-yl)naphthalen-1-amine, are used in organic field-effect transistors. Their electron mobilities and polymer crystallinity are significant for OFET performance, demonstrating the versatility of naphthalene derivatives in electronic applications (Durban et al., 2010).
Photophysical Properties and Exciplex Formation
Studies on naphthylalkylamines, related to N-(Naphthalen-2-yl)naphthalen-1-amine, have revealed insights into exciplex formation and photophysical properties. These findings are instrumental in understanding the fluorescence quenching and energy transfer processes, which are relevant in photonic and sensor technologies (Chandross & Thomas, 1971).
Synthesis and Characterization in Organic Chemistry
Naphthalene derivatives, including N-(Naphthalen-2-yl)naphthalen-1-amine, play a role in organic synthesis, particularly in producing biologically active substances. Their synthesis and characterization are crucial in drug development and the creation of new organic compounds (Kazakov, 2003).
Propriétés
IUPAC Name |
N-naphthalen-1-ylnaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJZLNFHHINVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292736 | |
| Record name | N-(Naphthalen-2-yl)naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Naphthalen-2-yl)naphthalen-1-amine | |
CAS RN |
4669-06-1 | |
| Record name | 4669-06-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Naphthalen-2-yl)naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2'-Dinaphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)

